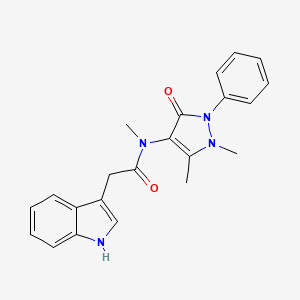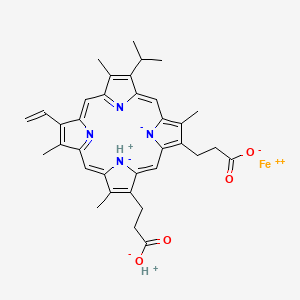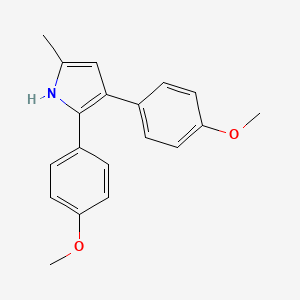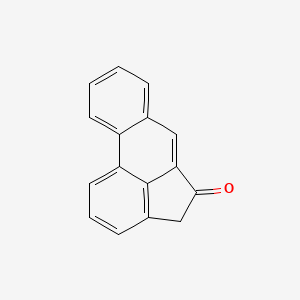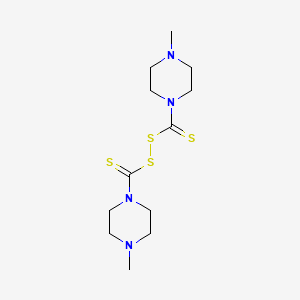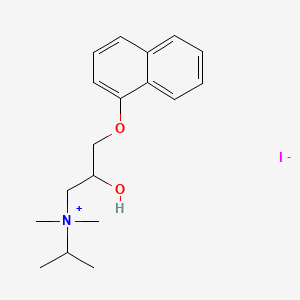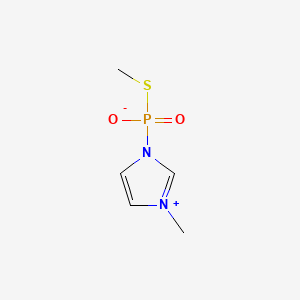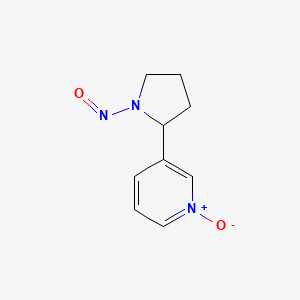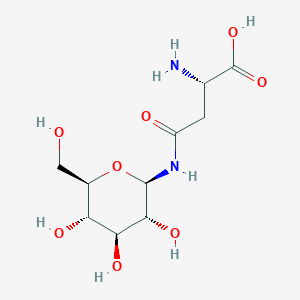
N-Glycosyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Glycosyl-L-asparagine is a glyco-amino acid.
Scientific Research Applications
Impact on Plant Physiology
N-Glycosyl-L-asparagine plays a significant role in plant physiology. Research indicates that N-linked protein glycosylation, which involves N-Glycosyl-L-asparagine, can alter the biological function of proteins. This modification impacts the development, growth, and physiology of plants. The complex N-glycan modifications in plants, such as the presence of β1,2-xylose and core α1,3-fucose, are crucial for plant development and have been evolutionarily conserved (Strasser, 2014).
Bacterial N-glycosylation Systems
In bacteria like Campylobacter jejuni, N-linked protein glycosylation, which includes N-Glycosyl-L-asparagine, is a prevalent post-translational modification. This process, involving the transfer of glycan structures to asparagine residues, plays a role in bacterial protein folding and function. The discovery of a functional N-linked glycosylation pathway in E. coli demonstrates the potential for engineering diverse recombinant glycan structures for research and industrial applications (Wacker et al., 2002).
Enzymatic Roles in Glycosylation
The oligosaccharyltransferase (OST) enzyme, central to N-linked glycosylation, catalyzes the transfer of oligosaccharides to asparagine residues, including N-Glycosyl-L-asparagine. The X-ray structure of bacterial OST provides insights into the mechanism of N-linked glycosylation, including sequon recognition and amide nitrogen activation, essential for N-glycosidic linkage formation (Lizak et al., 2011).
Synthesis and Applications in Biotechnology
The synthesis of N-Glycosyl-L-asparagine derivatives plays a significant role in biotechnology. Advances in chemo-enzymatic methods have allowed for the efficient production of N-glycans, which are critical for understanding their biological roles and molecular basis. This has implications for diverse applications, including in the synthesis of homogeneous glycoproteins and automation devices (Chao et al., 2020).
Role in Tumor Cell Biology
N-Glycosyl-L-asparagine is involved in glycosylation processes critical for the stability and localization of glycoproteins, which are important in tumor cell biology. Inhibiting enzymes like OST, which transfers oligosaccharides to N-Glycosyl-L-asparagine residues, can impact the signaling and proliferation of tumor cells. This has potential therapeutic applications for treating tumors dependent on specific growth factors (Lopez-sambrooks et al., 2016).
properties
Product Name |
N-Glycosyl-L-asparagine |
|---|---|
Molecular Formula |
C10H18N2O8 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2S)-2-amino-4-oxo-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4+,6+,7-,8+,9+/m0/s1 |
InChI Key |
RDVZONQWDDILKB-ITZFQDDFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



